(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol
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Overview
Description
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C15H11FOS and a molecular weight of 258.31 g/mol . This compound is characterized by the presence of a fluorine atom on the thiophene ring and a naphthalene moiety attached to a methanol group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluorothiophene with naphthalen-1-ylmethanol under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk synthesis and purification processes to obtain the compound in large quantities .
Chemical Reactions Analysis
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol can be compared with other similar compounds, such as:
(4-Fluorophenyl)(naphthalen-1-yl)methanol: Similar structure but with a phenyl group instead of a thiophene ring.
(4-Fluorothiophen-3-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a naphthalene moiety.
(4-Fluorothiophen-3-yl)(naphthalen-2-yl)methanol: Similar structure but with the naphthalene moiety attached at a different position
Properties
Molecular Formula |
C15H11FOS |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(4-fluorothiophen-3-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C15H11FOS/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H |
InChI Key |
IRSWSAQMSPWFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3F)O |
Origin of Product |
United States |
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